molecular formula C12H16O2 B8417116 2-(Cyclohexyloxy)phenol

2-(Cyclohexyloxy)phenol

Cat. No. B8417116
M. Wt: 192.25 g/mol
InChI Key: IBOBBRLNLVKNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969629B2

Procedure details

Under a nitrogen gas stream, resorcinol (55 g, 0.5 mol), potassium carbonate (207 g, 1.5 mol), water (25 ml, 1.4 mol) and N,N-dimethylformaldehyde (500 ml) were charged to a four necked flask (2 L) sufficiently dried, substituted with nitrogen, and equipped with a dropping funnel, Dimroth condenser tube, thermometer and stirring blade, so as to prepare a dimethylformaldehyde solution. Next, bromocylcohexane (408 g, 2.5 mol) was dropped through the dropping funnel for 10 minutes at room temperature, then this solution was heated at 80° C. for 14 hours by a mantle heater while stirring, and then heated at 100° C. for 11 hours. After the reaction terminated, it was stood to cool, and after it reached room temperature, it was cooled in an ice bath. The reaction solution was dissolved in 1 L toluene, and washed three times with 500 ml water. Toluen was distilled away by evaporation, and the residue was purified by column chromatography using hexane and ethyl acetate as developing solvents, to obtain a red brown objective product (hereinafter, referred to as R-1A) (21.9 g, 23% yield, 100% GC purity). The chemical shift value (δ ppm, TMS standard) of 1H-NMR of this compound in a heavy dimethyl sulfoxide solvent was 1.1 to 2.0 (m, 10H), 4.2 (m, H), 6.3 (m, 3H), 7.0 (m, H), 9.3 (s, H).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.[C:9](=[O:12])([O-])[O-].[K+].[K+].O.Br[CH:17]1[CH2:22][CH2:21]C[CH2:19][CH2:18]1>CS(C)=O.CN(C=O)C>[CH:9]1([O:12][C:3]2[CH:1]=[CH:8][CH:7]=[CH:6][C:4]=2[OH:5])[CH2:21][CH2:22][CH2:17][CH2:18][CH2:19]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
207 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
408 g
Type
reactant
Smiles
BrC1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
thermometer and stirring blade
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sufficiently dried
CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel, Dimroth condenser tube
CUSTOM
Type
CUSTOM
Details
so as to prepare a dimethylformaldehyde solution
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 11 hours
Duration
11 h
CUSTOM
Type
CUSTOM
Details
After the reaction terminated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
reached room temperature
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled in an ice bath
DISSOLUTION
Type
DISSOLUTION
Details
The reaction solution was dissolved in 1 L toluene
WASH
Type
WASH
Details
washed three times with 500 ml water
DISTILLATION
Type
DISTILLATION
Details
Toluen was distilled away by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain a red brown objective product (hereinafter,

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)OC1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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